molecular formula C11H22N2O3 B13987323 (R)-tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate

(R)-tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate

Katalognummer: B13987323
Molekulargewicht: 230.30 g/mol
InChI-Schlüssel: RPTSOEZGAVNXSL-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a pyrrolidine ring substituted with a methoxymethyl group and a tert-butyl carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate typically involves the reaction of ®-tert-butyl carbamate with (2-(methoxymethyl)pyrrolidine) under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce secondary amines or alcohols.

Wissenschaftliche Forschungsanwendungen

®-tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate: Lacks the ®-configuration, which may affect its biological activity.

    tert-butyl (2-(hydroxymethyl)pyrrolidin-1-yl)carbamate: Contains a hydroxymethyl group instead of a methoxymethyl group, leading to different reactivity and properties.

    tert-butyl (2-(methyl)pyrrolidin-1-yl)carbamate: Lacks the methoxymethyl group, resulting in different chemical and biological properties.

Uniqueness

®-tert-butyl (2-(methoxymethyl)pyrrolidin-1-yl)carbamate is unique due to its specific ®-configuration and the presence of both methoxymethyl and tert-butyl carbamate groups

Eigenschaften

Molekularformel

C11H22N2O3

Molekulargewicht

230.30 g/mol

IUPAC-Name

tert-butyl N-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)12-13-7-5-6-9(13)8-15-4/h9H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1

InChI-Schlüssel

RPTSOEZGAVNXSL-SECBINFHSA-N

Isomerische SMILES

CC(C)(C)OC(=O)NN1CCC[C@@H]1COC

Kanonische SMILES

CC(C)(C)OC(=O)NN1CCCC1COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.